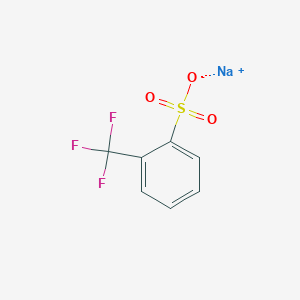
3-Amino-7-nitrobenzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-nitrobenzisoxazole is a heterocyclic compound that features both an amino group and a nitro group attached to a benzisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-nitrobenzisoxazole typically involves the nitration of benzisoxazole derivatives followed by amination. One common method is the electrophilic nitration of benzisoxazole, which introduces the nitro group into the arylene fragment of the molecule. This is followed by vicarious nucleophilic C-amination to introduce the amino group .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and amination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-7-nitrobenzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrobenzisoxazole derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted benzisoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic and nucleophilic reagents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted benzisoxazoles, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
3-Amino-7-nitrobenzisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-7-nitrobenzisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
3-Aminopyrazole: Similar in structure, this compound also features an amino group attached to a heterocyclic ring and is used in medicinal chemistry.
5-Nitrobenzisoxazole: This compound shares the nitrobenzisoxazole core but lacks the amino group, leading to different chemical properties and applications.
Uniqueness: 3-Amino-7-nitrobenzisoxazole is unique due to the presence of both amino and nitro groups on the benzisoxazole ring, which imparts distinct reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-nitro-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5N3O3/c8-7-4-2-1-3-5(10(11)12)6(4)9-13-7/h1-3H,8H2 |
InChI Key |
VUFUXLZNUIXXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




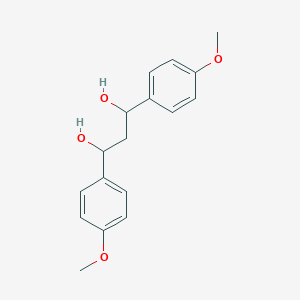
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)
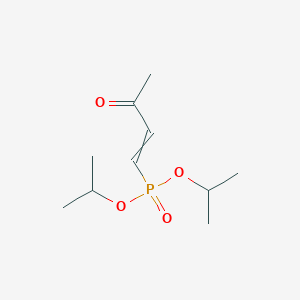
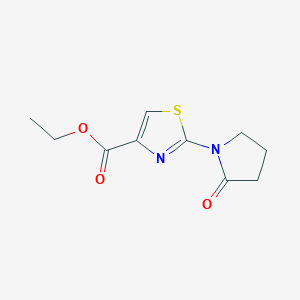

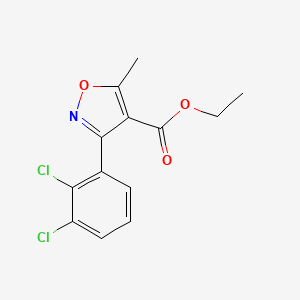
![7,7'-Dichloro-2,2'-bithieno[3,2-b]pyridine](/img/structure/B13694856.png)
